4,4-Bis(ethylsulfanyl)butan-1-OL
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Overview
Description
4,4-Bis(ethylsulfanyl)butan-1-OL is an organic compound with the molecular formula C8H18OS2 It is characterized by the presence of two ethylsulfanyl groups attached to the fourth carbon of a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(ethylsulfanyl)butan-1-OL typically involves the reaction of 4-chlorobutan-1-ol with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the ethylsulfanyl group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(ethylsulfanyl)butan-1-OL undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Alkyl halides, esters
Scientific Research Applications
4,4-Bis(ethylsulfanyl)butan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4-Bis(ethylsulfanyl)butan-1-OL involves its interaction with specific molecular targets. The ethylsulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Bis(methylsulfanyl)butan-1-OL: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups.
4,4-Bis(propylsulfanyl)butan-1-OL: Similar structure but with propylsulfanyl groups instead of ethylsulfanyl groups.
3,3-Bis(ethylsulfanyl)propan-1-OL: Similar structure but with the ethylsulfanyl groups attached to the third carbon of a propanol backbone.
Uniqueness
4,4-Bis(ethylsulfanyl)butan-1-OL is unique due to the specific positioning of the ethylsulfanyl groups on the butanol backbone, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with biological molecules, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
919535-20-9 |
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Molecular Formula |
C8H18OS2 |
Molecular Weight |
194.4 g/mol |
IUPAC Name |
4,4-bis(ethylsulfanyl)butan-1-ol |
InChI |
InChI=1S/C8H18OS2/c1-3-10-8(11-4-2)6-5-7-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
RJPCQIKQYZKBEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(CCCO)SCC |
Origin of Product |
United States |
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